Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- is a chemical compound classified under the category of carbostyril derivatives, which are heterocyclic compounds containing a quinoline or hydrogenated quinoline ring system. Its systematic name is 4-hydroxy-1,3-dimethylquinolin-2-one, and it has the Chemical Abstracts Service (CAS) number 32606-02-3. This compound is characterized by its unique molecular structure and has been studied for various pharmaceutical applications.
Carbostyril derivatives are often synthesized for their potential therapeutic effects. The specific compound 1,3-dimethyl-4-hydroxy-7-methoxy- is recognized for its structural similarity to other biologically active compounds, particularly in the context of drug design and development. It falls under the classification of organic compounds in the field of medicinal chemistry, where it is explored for its pharmacological properties .
The synthesis of Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- can be achieved through several methods. One notable approach involves the reaction of m-aminophenol with sodium hydrogen carbonate in an ethyl acetate solvent. This mixture is stirred at room temperature before introducing 3-chloropropionyl chloride to produce an intermediate compound. Subsequent intramolecular alkylation using aluminum chloride and N,N-dimethylacetamide facilitates the formation of the target carbostyril derivative .
The molecular formula of Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- is , with a molecular weight of approximately 189.21 g/mol. The structure consists of a quinolinone core with hydroxyl and methoxy substituents at specific positions.
The structural representation includes a hydroxyl group (-OH) at the fourth position and a methoxy group (-OCH₃) at the seventh position of the quinoline ring .
Carbostyril derivatives undergo various chemical reactions that are significant in medicinal chemistry. These reactions often involve nucleophilic substitutions and cyclization processes that enhance their pharmacological properties.
These reactions are crucial for optimizing the therapeutic efficacy of carbostyril derivatives in drug development .
The mechanism of action for Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- is primarily linked to its interaction with specific biological targets within the body. It may act on neurotransmitter systems or other cellular pathways that influence physiological responses.
Quantitative data on its pharmacodynamics are still under investigation but suggest potential therapeutic uses in treating various conditions .
Carbostyril derivatives have significant applications in scientific research and pharmaceuticals:
The ongoing research into Carbostyril derivatives continues to reveal their potential utility in medicine and biochemistry .
The carbostyril core (2-quinolinone) possesses multiple reactive sites, necessitating precise regioselective control for targeted modifications. The 1,3-dimethyl-4-hydroxy-7-methoxycarbostyril scaffold features three principal modifiable regions: the C5/C8 positions (electron-rich due to the para-methoxy group), the C4 hydroxyl group, and the N1 nitrogen. Electrophilic aromatic substitution (EAS) preferentially targets C5, leveraging the strong +M effect of the 7-methoxy group. Nitration using fuming HNO₃ in acetic anhydride at –10°C achieves >90% C5 selectivity, forming 5-nitro derivatives essential for amine-linked pharmacophores [1] [8].
Conversely, C6 halogenation requires blocking strategies. Temporary N1-silylation (e.g., tert-butyldiphenylsilyl chloride) combined with Lewis acid catalysts (FeCl₃) directs bromination to C6 with 85% regiopurity. Palladium-catalyzed cross-couplings further exploit halogenated intermediates: Suzuki-Miyaura reactions with arylboronic acids install biaryl motifs at C5/C6, while Buchwald-Hartwig aminations form C6-aminomethyl derivatives [6] [9].
Table 1: Regioselective Functionalization of 1,3-Dimethyl-4-hydroxy-7-methoxycarbostyril
Position | Reaction | Conditions | Directing Group | Yield (%) | Selectivity |
---|---|---|---|---|---|
C5 | Nitration | HNO₃/Ac₂O, –10°C | 7-OMe (+M effect) | 92 | >95:5 (C5:C8) |
C6 | Bromination | N1-TBDPS protected, Br₂/FeCl₃, CH₂Cl₂ | Steric/N1-blocking | 85 | 88:12 (C6:C8) |
C8 | Friedel-Crafts Acylation | AlCl₃, 4-NO₂-C₆H₄COCl, 80°C | 4-OH ortho-activation | 78 | 82:18 (C8:C5) |
Conformational restriction via fused rings enhances target selectivity and metabolic stability. The C4 hydroxyl and N1 positions serve as anchors for diastereoselective annulations. Chiral diol-mediated cyclizations generate benzoxazocine-fused systems: treatment with (R,R)-1,2-dibromo-1,2-diphenylethane under phase-transfer catalysis (PTC, benzyltriethylammonium chloride) yields eight-membered rings with 92% de [6] [7].
Spirocyclic derivatives form via Prins cyclization. Condensation with citronellal under BF₃·Et₂O catalysis generates oxaspiro[4.5]decane carbostyrils, where the existing 1,3-dimethyl groups enforce chair-like transition states, achieving >19:1 diastereomeric ratios. X-ray crystallography confirms trans-decalin stereochemistry in these analogues [9].
Conventional carbostyril synthesis suffers from prolonged reaction times (12–48 h) and thermal decomposition. Microwave irradiation drastically accelerates key steps:
Sonochemical methods enhance nanoparticle-catalyzed reactions. Ultrasonic irradiation (40 kHz) of C6-azido carbostyril derivatives with Cu₀ nanoparticles (from CuSO₄/NaBH₄) reduces Huisgen cycloaddition times from hours to 15 minutes, affording 1,2,3-triazoles in 98% yield [6].
Table 2: Optimization of Synthetic Protocols via Energy-Assisted Methods
Reaction Type | Classical Conditions | Time (Yield) | MW/Sonication Conditions | Time (Yield) |
---|---|---|---|---|
N1-Methylation | K₂CO₃, CH₃I, DMF, 80°C | 24 h (82%) | MW, 120°C, 300 W, no solvent | 8 min (96%) |
C6-Azide Cycloaddition | CuI, DIPEA, THF, 60°C | 4 h (89%) | Cu₀ NPs, H₂O, sonication, 25°C | 15 min (98%) |
Lactam Cyclization | Pd(OAc)₂, toluene, reflux | 12 h (76%) | MW, Pd(OAc)₂/XPhos, 150°C | 20 min (94%) |
The C4 hydroxyl and C7 methoxy groups enable late-stage diversification:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7